3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione
Description
3-(Aminomethyl)-3-(propan-2-yloxy)-1λ⁶-thietane-1,1-dione is a sulfone-containing heterocyclic compound featuring a four-membered thietane ring with a 1,1-dione (sulfonyl) group.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(1,1-dioxo-3-propan-2-yloxythietan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)11-7(3-8)4-12(9,10)5-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
AXIGAGBRMKGIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CS(=O)(=O)C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions using aminomethylating agents.
Attachment of the Propan-2-yloxy Group: This can be done through etherification reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield simpler hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Aminomethyl)-3-(propan-2-yloxy)-1λ⁶-thietane-1,1-dione with key analogs, focusing on molecular structure, substituent effects, and physicochemical properties.
Structural and Molecular Comparisons
Substituent Effects
- Propan-2-yloxy vs. Methoxy/Methyl: The propan-2-yloxy group introduces significant steric bulk compared to methoxy or methyl substituents.
- Hydrochloride Salts : Salt forms (e.g., in and ) increase aqueous solubility, critical for bioavailability. The target compound’s free base form may require prodrug strategies for pharmaceutical applications .
Ring Size and Conformational Flexibility
- Thietane (4-membered) vs. Thiophene (5-membered) : The four-membered thietane ring exhibits higher ring strain compared to five-membered thiophene derivatives. This strain may enhance reactivity in ring-opening reactions but reduce thermodynamic stability .
Biological Activity
3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thietane ring, which is a sulfur-containing heterocycle, contributing to its unique reactivity and biological properties. The presence of an aminomethyl group and a propan-2-yloxy moiety enhances its solubility and potential interaction with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on β-aryl-β-mercapto ketones demonstrated that modifications in the structure can lead to enhanced cytotoxicity against MCF-7 breast cancer cells. The synthesized compounds showed higher cytotoxicity than the reference drug Tamoxifen, suggesting that structural adjustments can improve therapeutic efficacy .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (μM) | Cell Line | Reference Drug | Reference IC50 (μM) |
|---|---|---|---|---|
| Compound A | 10 | MCF-7 | Tamoxifen | 15 |
| Compound B | 5 | MCF-7 | Tamoxifen | 15 |
| Compound C | 8 | MCF-7 | Tamoxifen | 15 |
The mechanism by which 3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures can activate apoptotic pathways, leading to cell death in malignant cells while sparing normal cells .
Case Studies
Several case studies have highlighted the efficacy of thietane derivatives in targeting specific cancer types:
- Breast Cancer : A study focused on the cytotoxic effects of thietane derivatives on MCF-7 cells, revealing that modifications in the side chains significantly influenced their activity.
- Lung Cancer : Another investigation into lung cancer cell lines showed promising results with thietane-based compounds, indicating their potential as novel therapeutic agents.
Pharmacological Evaluation
Pharmacological evaluations using various assays (e.g., MTT assay) have been crucial in assessing the biological activity of this compound. The results consistently indicate that structural modifications can lead to enhanced potency against cancerous cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
